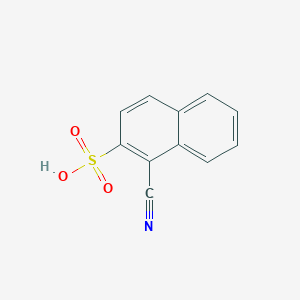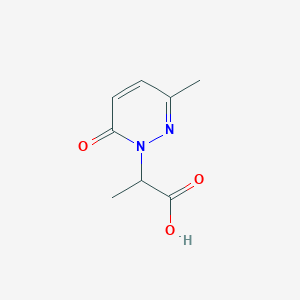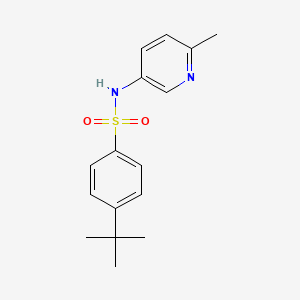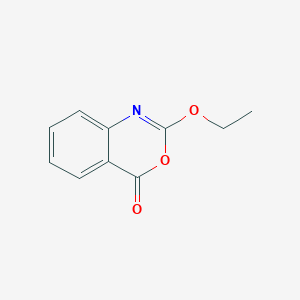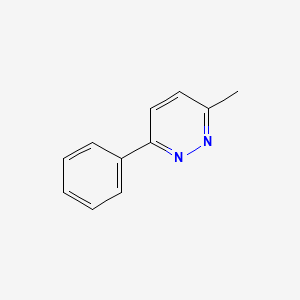
3-Methyl-6-phenylpyridazine
Descripción general
Descripción
3-Methyl-6-phenylpyridazine is a derivative of pyridazine, a heterocycle that contains two adjacent nitrogen atoms . Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities .
Molecular Structure Analysis
The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . In the single crystal X-ray structure of a related compound, 3-methyl-6-(thiophen-2-yl)pyridazine, the molecule is stabilized in a planar topography by an energetically productive N-to-Sσ* interaction .Physical And Chemical Properties Analysis
The pyridazine ring is endowed with unique physicochemical properties. These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .Aplicaciones Científicas De Investigación
1. Acetylcholinesterase Inhibitors
3-Methyl-6-phenylpyridazine derivatives have been extensively studied for their potential as acetylcholinesterase (AChE) inhibitors. For instance, a series of pyridazine analogues were designed, synthesized, and investigated for their AChE inhibitory activity. The indenopyridazine derivative within this series emerged as a potent inhibitor, showcasing a significant increase in potency compared to the initial compound (Contreras, Parrot, Sippl, Rival, & Wermuth, 2001). Further exploration led to the development of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine derivatives, which were found to be some of the most potent anti-AChE inhibitors, significantly more powerful than minaprine (Contreras, Rival, Chayer, Bourguignon, & Wermuth, 1999).
2. Metabolism Studies
The metabolism of 3-Methyl-6-phenylpyridazine and its derivatives has been a subject of research. For example, studies on the metabolites of minaprine in baboons revealed various metabolites, including derivatives of 3-Methyl-6-phenylpyridazine in blood, urine, and brain tissues (Davi, Carayon, Marti, Sales, & Cautreels, 1985). This research is vital for understanding the pharmacokinetics and pharmacodynamics of drugs related to 3-Methyl-6-phenylpyridazine.
3. Chemical Synthesis and Modification
The synthesis and modification of 3-Methyl-6-phenylpyridazine derivatives have been explored for various applications. A study detailed a new two-step procedure for functionalizing 3(2H)-pyridazinones through homolytic substitution of 3-chloropyridazines, highlighting different reactivity patterns and potential applications (Piaz, Giovannoni, & Ciciani, 1993). Additionally, research on the nucleophilic substitution of halogen in various pyridazine compounds, including 3-Methyl-6-phenylpyridazine derivatives, has provided insights into their chemical properties and potential uses (Olesen, Kappe, & Becher, 1988).
4. Potential Therapeutic Applications
Beyond AChE inhibition, 3-Methyl-6-phenylpyridazine derivatives have been investigated for other potential therapeutic applications. For example, a study on the pharmacokinetics and tissue distribution of a novel ALK5 inhibitor, which showed promise in suppressing renal and hepatic fibrosis, involved a derivative of 3-Methyl-6-phenylpyridazine (Kim, Kim, Lee, Chang, Lee, Kim, & Sheen, 2008). This indicates the diverse potential of 3-Methyl-6-phenylpyridazine derivatives in various medical and pharmacological fields.
Direcciones Futuras
Pyridazine and its derivatives have shown a wide range of pharmacological activities, making them an attractive synthetic building block for designing and synthesizing new drugs . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially available drugs and agrochemicals .
Propiedades
IUPAC Name |
3-methyl-6-phenylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-7-8-11(13-12-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGVPRUDJBBCGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-phenylpyridazine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

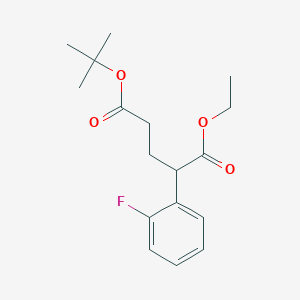
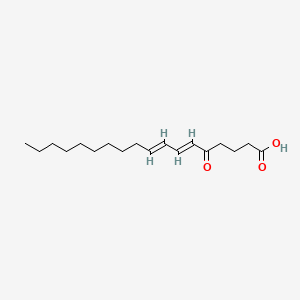
![7-Bromobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B3327994.png)
![(1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3328003.png)
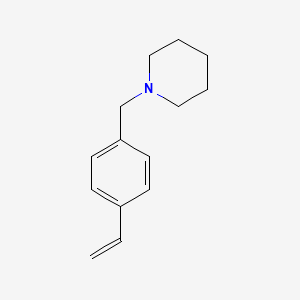

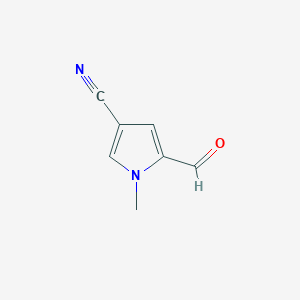
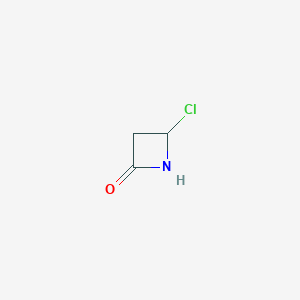
![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carboxylic acid](/img/structure/B3328041.png)
